REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].O.O.C(O)(=O)[C:20](O)=[O:21].C=O>O>[CH:5]1[C:6]([OH:7])=[CH:1][CH:2]=[C:3]([CH3:8])[CH:4]=1.[CH:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16].[CH2:20]=[O:21] |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
aqueous solution
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by reaction at 100°±5° C. for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
was poured into the reaction solution for deposition
|
Type
|
CUSTOM
|
Details
|
A supernatant was removed by decantation
|
Type
|
DISSOLUTION
|
Details
|
The deposited material was dissolved in 60 ml of acetone
|
Type
|
ADDITION
|
Details
|
by pouring of 600 ml of water for deposition
|
Type
|
CUSTOM
|
Details
|
After removing a supernatant by decandation
|
Type
|
CONCENTRATION
|
Details
|
the deposited material was concentrated under reduced pressure to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C.C1=C(C=CC=C1O)C.C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |